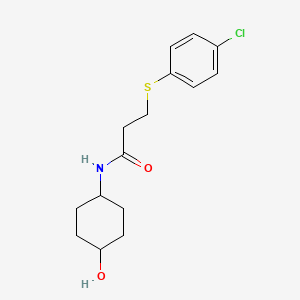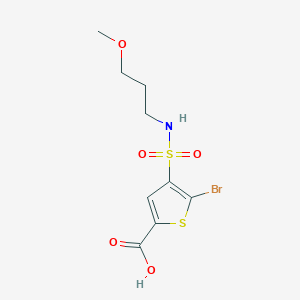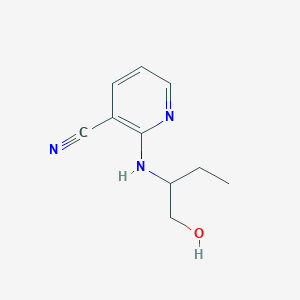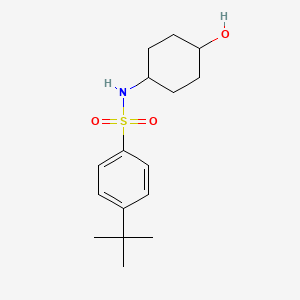
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide, also known as CSP or ML277, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. This compound was first synthesized in 2011 by researchers at the University of California, San Francisco.
Mécanisme D'action
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide is believed to work by binding to and activating the SUR1-TRPM4 channel, which is involved in regulating insulin secretion in the pancreas. By activating this channel, this compound can increase insulin secretion and improve glucose tolerance. This compound has also been shown to activate the AMPK pathway, which can improve glucose uptake and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to improve glucose tolerance and insulin sensitivity. It has also been shown to reduce body weight and improve lipid metabolism. Additionally, this compound has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. However, one limitation is that the yield of this compound is relatively low, which can make it difficult to obtain large quantities of the compound for experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide. One area of interest is its potential as a therapeutic agent for diabetes and obesity. Another area of interest is its potential as a cancer therapy. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, researchers may investigate the mechanism of action of this compound in more detail to gain a better understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide involves the reaction of 4-chlorobenzenethiol and 4-hydroxycyclohexylamine with 3-chloropropionyl chloride. The resulting product is then purified using column chromatography. The yield of this compound is around 20%.
Applications De Recherche Scientifique
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide has been studied for its potential as a therapeutic agent for various diseases, including diabetes, obesity, and cancer. One study found that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism. Another study showed that this compound can inhibit the growth of breast cancer cells.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-hydroxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c16-11-1-7-14(8-2-11)20-10-9-15(19)17-12-3-5-13(18)6-4-12/h1-2,7-8,12-13,18H,3-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVBWTSIJCIEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCSC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(2,4-Dioxopyrimidin-1-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7541274.png)
![2-(2-bromophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541275.png)
![2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B7541280.png)
![1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B7541295.png)
![3-[[2-(3-Nitrophenoxy)acetyl]amino]butanoic acid](/img/structure/B7541312.png)
![4-[(1-Methylpyrazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7541318.png)

![5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7541342.png)
![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)

